5-Chloro-2-methyl-4-isothiazolin-3-one 5-Chloro-2-methyl-4-isothiazolin-3-one Chloromethylisothiazolinone is a 1,2-thiazole that is 4-isothiazolin-3-one bearing a methyl group on the nitrogen atom and a chlorine at C-5. It is a powerful biocide and preservative and is the major active ingredient in the commercial product Kathon(TM). It has a role as an antimicrobial agent, a xenobiotic and an environmental contaminant. It is a member of 1,2-thiazoles and an organochlorine compound. It is functionally related to a methylisothiazolinone.
Methylchloroisothiazolinone (MCI) is an isothiazolinone commonly used as a preservative with antibacterial and antifungal properties. It is found within many commercially available cosmetics, lotions, and makeup removers. It is also a known dermatological sensitizer and allergen; some of its side effects include flaky or scaly skin, breakouts, redness or itchiness, and moderate to severe swelling in the eye area. The American Contact Dermatitis Society named Methylchloroisothiazolinone the Contact Allergen of the Year for 2013. Sensitivity to Methylchloroisothiazolinone may be identified with a clinical patch test.
Methylchloroisothiazolinone is a Standardized Chemical Allergen. The physiologic effect of methylchloroisothiazolinone is by means of Increased Histamine Release, and Cell-mediated Immunity.
Brand Name: Vulcanchem
CAS No.: 26172-55-4
VCID: VC21339191
InChI: InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3
SMILES: CN1C(=O)C=C(S1)Cl
Molecular Formula: C4H4ClNOS
Molecular Weight: 149.60 g/mol

5-Chloro-2-methyl-4-isothiazolin-3-one

CAS No.: 26172-55-4

Cat. No.: VC21339191

Molecular Formula: C4H4ClNOS

Molecular Weight: 149.60 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Chloro-2-methyl-4-isothiazolin-3-one - 26172-55-4

CAS No. 26172-55-4
Molecular Formula C4H4ClNOS
Molecular Weight 149.60 g/mol
IUPAC Name 5-chloro-2-methyl-1,2-thiazol-3-one
Standard InChI InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3
Standard InChI Key DHNRXBZYEKSXIM-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(S1)Cl
Canonical SMILES CN1C(=O)C=C(S1)Cl
Appearance Orange Solid
Colorform Crystals from ligroin (60-90 °C)
Melting Point 54-55 °C

Chemical Properties and Structure

5-Chloro-2-methyl-4-isothiazolin-3-one (CAS No. 26172-55-4) is a heterocyclic organic compound belonging to the isothiazolone family. Its molecular structure features a five-membered ring containing nitrogen and sulfur atoms, with a chlorine substituent, methyl group, and a carbonyl function that contributes to its antimicrobial properties.

Physical Characteristics

5-Chloro-2-methyl-4-isothiazolin-3-one in its pure form presents as a clear golden yellow liquid at 25°C with a distinctive pungent aromatic odor. It has a boiling point of 101.1°C and a bulk density of 1.296 g/mL at 25°C. The compound exhibits high acidity with a pH of 1.90 at 23.8°C . These properties significantly influence its handling requirements and stability in various formulations, particularly those intended for long-term storage or exposure to varying environmental conditions.

Chemical Reactivity

Applications and Uses

5-Chloro-2-methyl-4-isothiazolin-3-one serves as a vital preservative across multiple industries due to its broad-spectrum antimicrobial activity and stability in various formulations.

Industrial Applications

The compound finds extensive use in the preservation of technical products, particularly aqueous formulations such as paints, varnishes, and emulsions . Its effectiveness at controlling bacterial and fungal contamination makes it invaluable in water-based industrial products that would otherwise be susceptible to microbial degradation. The compound is particularly effective in controlling gram-positive and gram-negative bacteria, fungi, and yeasts that commonly contaminate industrial products during manufacturing and storage.

Food Contact Applications

5-Chloro-2-methyl-4-isothiazolin-3-one is approved as an indirect food additive, specifically for use as a component in adhesives that may come into contact with food products . Its use in such applications is strictly regulated with specific concentration limitations to ensure consumer safety. This reflects the compound's effectiveness at very low concentrations while maintaining regulatory compliance for products that may indirectly contact consumable items.

Polymer Preservation

A notable application of 5-Chloro-2-methyl-4-isothiazolin-3-one is as an antimicrobial agent in polymer latex emulsions . In this context, it prevents microbial growth during manufacturing, storage, and application of polymer products. The compound's stability in complex polymer matrices makes it particularly suitable for long-term preservation of these materials, which often contain biodegradable components that would otherwise support microbial growth.

Synergistic Biocidal Formulations

Toxicological Profile

The toxicological characteristics of 5-Chloro-2-methyl-4-isothiazolin-3-one are significant determinants of its regulatory status and application limitations.

Acute Toxicity

While specific acute toxicity data for 5-Chloro-2-methyl-4-isothiazolin-3-one alone is limited in the provided sources, related compounds in the same family provide insight into potential toxicological concerns. The related compound methylisothiazolinone (MI) shows moderate acute oral toxicity, with LD50 values for female rats calculated at approximately 105.7-274.6 mg/kg body weight . This suggests that 5-Chloro-2-methyl-4-isothiazolin-3-one likely presents similar toxicological challenges, requiring careful handling and concentration control in commercial products.

Dermal and Skin Effects

Isothiazolinone compounds, including 5-Chloro-2-methyl-4-isothiazolin-3-one, are known to cause skin reactions at certain concentrations. Dermal application studies with related compounds indicate potential for skin irritation, with effects including edema, erythema, and desiccation . These findings highlight the importance of appropriate concentration limits in products intended for direct skin contact, particularly in cosmetic applications where repeated exposure may occur.

Repeated Exposure Effects

For related isothiazolinones, studies on repeated exposure have established No Observed Adverse Effect Levels (NOAEL) of approximately 19.0-24.6 mg active ingredient/kg body weight/day in experimental animal models . This information provides guidance for risk assessment of 5-Chloro-2-methyl-4-isothiazolin-3-one in applications where repeated or prolonged exposure might occur. Effects observed at higher concentrations typically involve body weight changes and reduced feed consumption, indicating systemic toxicity at elevated exposure levels.

Environmental Fate and Behavior

Understanding the environmental behavior of 5-Chloro-2-methyl-4-isothiazolin-3-one is crucial for assessing its ecological impact and long-term environmental consequences.

Soil Mobility and Persistence

Based on measured Koc (soil organic carbon-water partitioning coefficient) values ranging from 30 to 144, 5-Chloro-2-methyl-4-isothiazolin-3-one demonstrates very high to high mobility in soil . This mobility characteristic suggests potential migration through soil columns into groundwater under certain environmental conditions. The compound's biodegradation profile indicates it is inherently biodegradable, with studies showing 38.8% and 62.0% carbon dioxide evolution over 28 days at initial concentrations of 0.3 and 0.03 ppm, respectively . This concentration-dependent biodegradation behavior is significant for predicting environmental persistence in soil matrices.

Aquatic Behavior

In aquatic environments, 5-Chloro-2-methyl-4-isothiazolin-3-one shows limited potential for bioaccumulation, with a measured bioconcentration factor (BCF) of 5 in bluegill sunfish . This low BCF value indicates minimal bioconcentration in aquatic organisms and reduced likelihood of biomagnification through food chains. The compound's stability in water is highly pH-dependent, showing no significant hydrolysis at pH 5-7 over 30 days, while exhibiting a hydrolysis half-life of 22 days at pH 9 . These characteristics determine its persistence and potential impacts in various aquatic ecosystems.

Atmospheric Fate

In the atmosphere, vapor-phase 5-Chloro-2-methyl-4-isothiazolin-3-one undergoes degradation primarily through reaction with photochemically-produced hydroxyl radicals . The estimated half-life for this reaction is approximately 18 hours, based on a rate constant of 2.2×10⁻¹¹ cu cm/molecule-sec at 25°C . This relatively rapid atmospheric degradation suggests limited potential for long-range transport and accumulation in the atmosphere, reducing concerns about global distribution through air currents.

Environmental Degradation Pathway

Table 1: Environmental Degradation Parameters for 5-Chloro-2-methyl-4-isothiazolin-3-one

ParameterValueConditionsEnvironmental Significance
Soil Mobility (Koc)30-144Standard test conditionsVery high to high soil mobility
Biodegradation38.8%0.3 ppm, 28 daysInherently biodegradable
Biodegradation62.0%0.03 ppm, 28 daysConcentration-dependent degradation
Bioconcentration Factor5Bluegill sunfishLow bioaccumulation potential
Hydrolysis Half-lifeNo significant hydrolysispH 5-7, 30 daysStable in neutral to acidic conditions
Hydrolysis Half-life22 dayspH 9, 25°CDegrades in alkaline environments
Atmospheric Half-life18 hours25°CRelatively rapid atmospheric degradation

The environmental degradation pathway for 5-Chloro-2-methyl-4-isothiazolin-3-one involves multiple processes including biodegradation, hydrolysis, and photochemical reactions. The predominant pathway depends on environmental compartment, with biodegradation being significant in soil and sediment, hydrolysis in alkaline aquatic environments, and hydroxyl radical reactions in the atmosphere. This multifaceted degradation profile helps explain the compound's environmental distribution and ultimate fate.

Regulatory Status

The regulatory framework surrounding 5-Chloro-2-methyl-4-isothiazolin-3-one reflects both its utility and potential hazards.

Food Contact Regulations

5-Chloro-2-methyl-4-isothiazolin-3-one is regulated as an indirect food additive, specifically authorized for use as a component of adhesives . These regulations establish specific concentration limits and use conditions to ensure safety. The authorization of the compound for these applications indicates that regulatory bodies have assessed the migration potential and toxicological profile within these specific use contexts and determined acceptable risk levels.

Biocidal Products Regulations

As a biocidal active substance, 5-Chloro-2-methyl-4-isothiazolin-3-one falls under regulations governing biocidal products in various jurisdictions. These regulations typically require thorough toxicological and environmental assessments before authorization for specific product types and use conditions. The synergistic formulations containing 5-Chloro-2-methyl-4-isothiazolin-3-one with other biocidal components represent specifically assessed combinations that must meet regulatory requirements for both efficacy and safety .

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